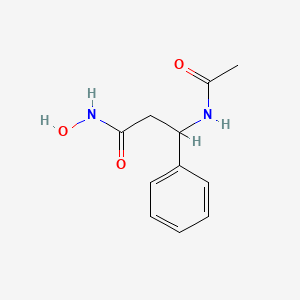![molecular formula C17H15N5 B12484936 N-[(5-methyl-1H-benzotriazol-1-yl)methyl]quinolin-6-amine](/img/structure/B12484936.png)
N-[(5-methyl-1H-benzotriazol-1-yl)methyl]quinolin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]QUINOLIN-6-AMINE is a heterocyclic compound that combines the structural features of benzotriazole and quinoline Benzotriazole is known for its stability and versatility in synthetic chemistry, while quinoline is a fundamental structure in many pharmacologically active compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]QUINOLIN-6-AMINE typically involves the following steps:
Formation of 5-Methyl-1,2,3-Benzotriazole: This can be achieved by diazotization of 5-methyl-o-phenylenediamine followed by cyclization in the presence of acetic acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the benzotriazole ring, potentially leading to the formation of dihydrobenzotriazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzotriazole ring, where the nitrogen atoms can act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydrobenzotriazole derivatives.
Substitution: Various substituted benzotriazole and quinoline derivatives.
Chemistry:
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex heterocyclic compounds.
Catalysis: It may serve as a ligand in catalytic reactions due to the presence of nitrogen atoms that can coordinate with metal centers.
Biology and Medicine:
Antimicrobial Agents: The compound’s structure suggests potential antimicrobial activity, making it a candidate for drug development.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing a basis for therapeutic applications.
Industry:
Corrosion Inhibitors: Benzotriazole derivatives are known for their corrosion-inhibiting properties, which can be applied to protect metals in industrial settings.
Material Science: The compound can be used in the development of new materials with specific electronic or photonic properties.
Mecanismo De Acción
The mechanism of action of N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]QUINOLIN-6-AMINE is likely to involve interactions with biological macromolecules such as proteins and nucleic acids. The benzotriazole moiety can form stable complexes with metal ions, which may inhibit metalloenzymes. The quinoline ring can intercalate with DNA, potentially disrupting replication and transcription processes.
Comparación Con Compuestos Similares
Benzotriazole: Known for its corrosion-inhibiting properties and use in synthetic chemistry.
Quinoline: A fundamental structure in many drugs, including antimalarials and antibiotics.
Tolyltriazole: Similar to benzotriazole but with a methyl group, used as a corrosion inhibitor.
Uniqueness: N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]QUINOLIN-6-AMINE combines the properties of benzotriazole and quinoline, offering a unique set of chemical and biological activities. Its dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C17H15N5 |
|---|---|
Peso molecular |
289.33 g/mol |
Nombre IUPAC |
N-[(5-methylbenzotriazol-1-yl)methyl]quinolin-6-amine |
InChI |
InChI=1S/C17H15N5/c1-12-4-7-17-16(9-12)20-21-22(17)11-19-14-5-6-15-13(10-14)3-2-8-18-15/h2-10,19H,11H2,1H3 |
Clave InChI |
XMVGZOBVGHZQNU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N(N=N2)CNC3=CC4=C(C=C3)N=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-{[(3-chlorophenyl)carbonyl]amino}ethyl)furan-2-carboxamide](/img/structure/B12484868.png)
![Methyl 5-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12484881.png)
![2-(2,4-dichlorophenoxy)-1-[(2R,3S,4S)-2-ethyl-3-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B12484885.png)
![2-(3-methylphenoxy)-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide](/img/structure/B12484888.png)
![1-(prop-2-en-1-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazol-5-amine](/img/structure/B12484895.png)
![3-(4-bromophenyl)-1-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,7,8-tetrahydro-5H-furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B12484897.png)
![5-[(ethylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12484907.png)
![4-{2-[(4-Methyl-1,3-thiazol-2-YL)sulfanyl]acetyl}-1,3-dihydroquinoxalin-2-one](/img/structure/B12484911.png)

![3,4-dichloro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12484920.png)
![N~2~-benzyl-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cyclopentylglycinamide](/img/structure/B12484926.png)
![2-[({2-[(2-Chlorobenzyl)oxy]naphthalen-1-yl}methyl)amino]-2-methylpropan-1-ol](/img/structure/B12484939.png)
